molecular formula C6H15NO B054265 L-tert-Leucinol CAS No. 112245-13-3

L-tert-Leucinol

Cat. No.: B054265
CAS No.: 112245-13-3
M. Wt: 117.19 g/mol
InChI Key: JBULSURVMXPBNA-RXMQYKEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-tert-Leucinol can be synthesized through several methods. One common approach involves the reduction of (S)-tert-leucine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carboxylic acid group to an alcohol.

Another method involves the catalytic hydrogenation of (S)-tert-leucine methyl ester using a palladium catalyst. This process requires specific reaction conditions, including the use of hydrogen gas and a suitable solvent like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of (S)-tert-Leucinol often involves the use of biocatalysts. Enzymatic reduction of keto acids derived from leucine using specific reductases can yield (S)-tert-Leucinol with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Leucinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.

Major Products Formed

    Oxidation: Formation of (S)-tert-leucinal.

    Reduction: Formation of (S)-tert-leucinamide.

    Substitution: Formation of (S)-tert-leucinyl chloride.

Scientific Research Applications

(S)-tert-Leucinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: (S)-tert-Leucinol derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the synthesis of specialty chemicals and as a resolving agent for racemic mixtures.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Leucinol: The enantiomer of (S)-tert-Leucinol, differing in the spatial arrangement of atoms around the chiral center.

    tert-Leucine: The parent amino acid from which (S)-tert-Leucinol is derived.

    (S)-2-amino-3-methylbutanol: A structurally similar compound with a different alkyl group.

Uniqueness

(S)-tert-Leucinol is unique due to its tertiary butyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other amino alcohols and enhances its utility in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULSURVMXPBNA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920704
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112245-13-3
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112245-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-tert-Leucinol
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Reactant of Route 6
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